3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O4S2 and its molecular weight is 510.59. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One significant area of research focuses on the synthesis and evaluation of compounds with anticancer properties. For example, a series of substituted benzamides were designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds exhibited higher anticancer activities than the reference drug, etoposide, in some cases B. Ravinaik et al., 2021.
Antimicrobial and Antifungal Activity
Research has also explored the antimicrobial and antifungal activities of compounds bearing the triazole and thiadiazole moieties. For instance, novel heterocyclic compounds were synthesized and tested for their antibacterial activities against gram-positive and gram-negative bacteria, as well as their antifungal activities against various fungi G. K. Patel & H. S. Patel, 2015. These studies highlight the potential of such compounds in addressing microbial resistance.
Nematocidal Activity
Another research direction involves the design and synthesis of novel oxadiazole derivatives containing thiadiazole amide groups, which have shown promising nematocidal activities. Some compounds demonstrated significant mortality rates against Bursaphelenchus xylophilus, outperforming commercial nematicides Dan Liu et al., 2022. This suggests potential agricultural applications in controlling nematode pests.
Properties
IUPAC Name |
3,4-dimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S2/c1-32-17-9-8-15(12-18(17)33-2)21(31)25-13-19-27-28-23(29(19)16-6-4-3-5-7-16)35-14-20(30)26-22-24-10-11-34-22/h3-12H,13-14H2,1-2H3,(H,25,31)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINYSAZGXHCWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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